molecular formula C21H36N7O16P3S B114949 coenzyme A CAS No. 143180-18-1

coenzyme A

Cat. No.: B114949
CAS No.: 143180-18-1
M. Wt: 767.5 g/mol
InChI Key: RGJOEKWQDUBAIZ-IBOSZNHHSA-N
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Description

Coenzyme A (CoA) is a central metabolic coenzyme essential for acyl group transfer and activation in key biochemical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and cholesterol biosynthesis . Structurally, CoA consists of three components: (1) a pantothenate (vitamin B5) backbone, (2) an adenosine-3',5'-bisphosphate group, and (3) a phosphopantetheine arm terminating in a reactive thiol (-SH) group. This thiol group forms thioester bonds with carboxylic acids (e.g., acetyl-CoA), enabling their participation in biosynthetic and catabolic reactions .

CoA biosynthesis occurs in five enzymatic steps starting from pantothenate, cysteine, and ATP. Its cellular concentration is tightly regulated, with deficiencies linked to metabolic disorders such as neurodegeneration and cardiomyopathy . Analytical methods like HPLC and LC-MS/MS are widely used to quantify CoA and its derivatives in biological samples .

Chemical Reactions Analysis

Thioester Bond Formation and Acyl Group Activation

CoA’s reactive thiol (-SH) group forms thioester bonds with carboxylic acids, creating acyl-CoA derivatives (e.g., acetyl-CoA, palmitoyl-CoA). This reaction is ATP-dependent and catalyzed by acyl-CoA synthetases:
R COOH ATP CoA SH R CO SCoA AMP PPi\text{R COOH ATP CoA SH R CO SCoA AMP PP}_i

Key Features :

  • Energy Rich : The thioester bond (ΔG\Delta G^\circ ≈ -34.3 kJ/mol) drives thermodynamically unfavorable reactions .

  • Versatility : Acyl-CoA derivatives serve as substrates for fatty acid oxidation, synthesis, and post-translational modifications .

Reaction TypeEnzymeSubstrateProductReference
Acetyl-CoA formationAcetyl-CoA synthetaseAcetate + CoAAcetyl-CoA
Fatty acid activationLong-chain acyl-CoA synthetasePalmitate + CoAPalmitoyl-CoA

Citric Acid Cycle (TCA Cycle)

Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, catalyzed by citrate synthase:
Acetyl CoA Oxaloacetate Citrate CoA SH\text{Acetyl CoA Oxaloacetate Citrate CoA SH}

  • Regulation : Acetyl-CoA allosterically activates pyruvate dehydrogenase, linking glycolysis to the TCA cycle .

Fatty Acid Metabolism

  • β-Oxidation : Acyl-CoA derivatives undergo sequential dehydrogenation, hydration, and thiolysis to yield acetyl-CoA .

  • Synthesis : Malonyl-CoA (a CoA derivative) donates two-carbon units during fatty acid elongation .

Key Enzyme : Carnitine palmitoyltransferase 1 (CPT1), which transports long-chain acyl-CoA into mitochondria .

Redox Regulation and Antioxidant Functions

CoA modulates redox balance via protein CoAlation , a post-translational modification where CoA forms mixed disulfides with cysteine residues under oxidative stress .

  • Mechanism :
    Protein SH CoA SH Protein S SCoA H2O\text{Protein SH CoA SH Protein S SCoA H}_2\text{O}

  • Functional Impact : Inhibits enzymes like GAPDH and peroxiredoxin 5, protecting against irreversible oxidation .

Redox-Sensitive Reactions :

  • CO dehydrogenase reductive activation of CoA/acetyl-CoA exchange (Eh=486textmVE_h=-486\\text{mV}) .

  • Thioredoxin-mediated deCoAlation restores enzyme activity .

Clinical and Pharmacological Relevance

  • HMG-CoA Reductase : Catalyzes mevalonate synthesis, a cholesterol precursor. Statins inhibit this enzyme, reducing CoA-dependent isoprenoid synthesis .

  • CoA Quantification : HPLC methods with fluorescence detection enable pmol-level measurement of CoA and acetyl-CoA in biological samples .

Pathological Links : Dysregulated CoA levels correlate with cancer, neurodegeneration, and metabolic disorders .

This synthesis underscores CoA’s indispensable role in cellular chemistry, bridging energy metabolism, redox signaling, and disease mechanisms. Its multifaceted reactivity ensures its prominence in both foundational biochemistry and therapeutic research.

Scientific Research Applications

Metabolic Regulation

CoA is crucial for regulating metabolic pathways. It acts as a substrate for acylation reactions, facilitating the transfer of acyl groups to various substrates. This function is vital for energy production and biosynthesis of macromolecules. For instance, acetyl-CoA is a central metabolite that links carbohydrate and lipid metabolism .

Protein Modification

Recent studies have highlighted CoA's role in post-translational modifications through a process known as protein CoAlation. This reversible modification affects protein function and stability under oxidative stress conditions. Research has identified over 2,000 proteins that undergo CoAlation, impacting cellular metabolism and stress responses .

Nitric Oxide Regulation

CoA has been discovered to play a significant role in regulating nitric oxide (NO) function within cells. This regulation is essential for maintaining cellular energy homeostasis and influencing pathways related to diseases such as cancer and cardiovascular disorders. New enzymes that modulate this compound-driven nitrosylation have been identified, indicating potential therapeutic targets .

Case Study 1: CoA in Cancer Metabolism

Research has shown that altered levels of CoA can influence cancer cell metabolism. A study demonstrated that increasing CoA levels through the overexpression of PanK1β resulted in inhibited growth of cancer cells, suggesting that manipulating CoA levels could be a strategy for cancer treatment .

Case Study 2: Neurodegenerative Diseases

In neurodegenerative diseases like Alzheimer’s, dysregulation of CoA metabolism has been implicated. Changes in CoA concentrations affect lipid metabolism and mitochondrial function, contributing to disease progression. Understanding these mechanisms may lead to novel therapeutic approaches targeting CoA pathways .

Data Table: Functions of this compound

FunctionDescriptionImplications
Fatty Acid MetabolismFacilitates the synthesis and oxidation of fatty acidsEssential for energy production and membrane biosynthesis
Protein AcylationActs as a substrate for acylation reactionsModulates protein function and stability
Nitric Oxide SignalingRegulates NO-mediated signaling pathwaysInfluences cellular energy production and disease mechanisms
BiosynthesisInvolved in synthesizing cholesterol, heme, and other biomoleculesCritical for maintaining cellular homeostasis

Comparison with Similar Compounds

Coenzyme A shares functional and structural similarities with other coenzymes involved in energy metabolism, redox reactions, and methyl group transfers. Below is a detailed comparison:

Structural and Functional Comparison

Compound Chemical Structure Primary Function Key Pathways Organism/Source
This compound Pantothenate + adenosine-3',5'-bisphosphate + phosphopantetheine thiol Acyl group activation and transfer TCA cycle, fatty acid synthesis, ketogenesis Ubiquitous in eukaryotes and bacteria
Coenzyme Q10 Benzoquinone ring + 10 isoprenoid units Electron transport in ETC; antioxidant Mitochondrial respiration, oxidative stress response Eukaryotes (synthesized endogenously)
Coenzyme M 2-Mercaptoethanesulfonate (HS-CH₂CH₂-SO₃⁻) Methyl group carrier in methanogenesis Methane production from CO₂/CH₃OH Methanogenic archaea (e.g., Methanosarcina)
Lipoic Acid Cyclic disulfide with octanoic acid chain Acyl group transfer; antioxidant Oxidative decarboxylation of α-keto acids Eukaryotes and bacteria
Methanopterin Pterin derivative with side chains C1 carrier in methanogenesis and methyltransferase reactions Methane biosynthesis Methanogens (e.g., Methanobacterium)

Key Research Findings

Coenzyme Q10 (CoQ10)

  • Role in Energy Metabolism : CoQ10 shuttles electrons between complexes I/II and III in the electron transport chain (ETC), critical for ATP synthesis . Unlike CoA, it lacks acyl-transfer activity but serves as a lipid-soluble antioxidant, mitigating oxidative damage in mitochondria .
  • Therapeutic Applications: Clinical trials demonstrate CoQ10 supplementation (1200 mg/day) slows Parkinson’s disease progression by improving mitochondrial function . Its safety and bioavailability vary with formulation (e.g., ubiquinone vs. ubiquinol) .

Coenzyme M (HS-CoM)

  • Methanogenesis: Coenzyme M is specific to archaeal methane production. Methyl-coenzyme M reductase (MCR) catalyzes the final step, reducing methyl-CoM to methane using coenzyme B (HS-CoB) as a co-substrate . Structural studies reveal MCR’s nickel-containing active site, which distinguishes it from CoA-dependent enzymes .

Lipoic Acid

  • Functional Overlap with CoA : Like CoA, lipoic acid transfers acyl groups during oxidative decarboxylation of pyruvate and α-ketoglutarate. However, it operates as a covalently bound prosthetic group in enzyme complexes (e.g., pyruvate dehydrogenase), whereas CoA is a diffusible cofactor .

Methanopterin

  • C1 Metabolism: Methanopterin and its derivatives (e.g., tetrahydromethanopterin) mediate methyl group transfers in methanogens. It is functionally analogous to tetrahydrofolate in eukaryotes but structurally distinct due to its pterin and side-chain modifications .

Comparative Data Table: Biochemical Roles

Parameter This compound Coenzyme Q10 Coenzyme M
Cellular Localization Cytosol, mitochondria Mitochondrial inner membrane Cytosol (methanogens)
Key Enzymes Acetyl-CoA synthetase Complex I/II/III (ETC) Methyl-CoM reductase
Deficiency Effects Metabolic collapse, myopathy Mitochondrial dysfunction Impaired methane production
Therapeutic Use Rare (experimental) Neurodegenerative diseases Biofuel production research

Q & A

Basic Research Questions

Q. What are the standard methodological approaches for quantifying coenzyme A levels in cellular samples?

Quantification of CoA and its derivatives (e.g., acetyl-CoA, malonyl-CoA) typically involves liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity. Key steps include:

  • Sample preparation : Rapid quenching of metabolism (e.g., using cold methanol), followed by extraction with acidic solvents to stabilize thioesters .
  • LC-MS parameters : Reverse-phase chromatography (C18 column) paired with electrospray ionization (ESI) in positive ion mode. Quantification via stable isotope-labeled internal standards (e.g., deuterated acetyl-CoA) improves accuracy .
  • Validation : Calibration curves must account for matrix effects, and recovery rates should exceed 80% to ensure reliability .

Q. How can researchers experimentally validate CoA biosynthesis pathways in novel organisms?

  • Gene knockout/knockdown : Use CRISPR-Cas9 to disrupt pantothenate kinase (PanK) or other CoA biosynthesis genes, then measure CoA depletion via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) assays .
  • Isotopic tracing : Feed cells with 13C^{13}\text{C}-labeled pantothenic acid and track incorporation into CoA using LC-MS .
  • Enzyme activity assays : Measure phosphopantothenoylcysteine synthetase activity via NADH-coupled reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in CoA’s role across metabolic studies (e.g., lipid synthesis vs. oxidation)?

  • Contextual analysis : Control for tissue-specific CoA pools (e.g., hepatic vs. cardiac tissue) and nutrient states (fasted vs. fed) .
  • Dynamic assays : Use time-resolved metabolomics to distinguish acute vs. chronic CoA effects. For example, pulse-chase 13C^{13}\text{C}-glucose experiments can reveal flux through acetyl-CoA-dependent pathways .
  • Statistical reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like sample size and experimental design .

Q. What are the best practices for designing experiments investigating CoA’s regulatory role in post-translational modifications (e.g., protein acetylation)?

  • Compartmentalization : Isolate mitochondrial and cytosolic CoA pools via subcellular fractionation, as compartment-specific concentrations dictate acetylation outcomes .
  • Inhibitor controls : Use CoA biosynthesis inhibitors (e.g., pantothenate kinase inhibitors) to decouple CoA availability from other metabolic variables .
  • Multi-omics integration : Pair acetyl-CoA measurements with proteomic profiling of lysine acetylation sites to establish direct correlations .

Q. How can researchers address challenges in measuring CoA’s dynamic range during rapid metabolic shifts (e.g., hypoxia)?

  • Real-time monitoring : Employ fluorescent biosensors (e.g., ATeam probes) for live-cell imaging of ATP:CoA ratios .
  • High-frequency sampling : Use automated bioreactors to collect samples at ≤30-second intervals during hypoxia induction, paired with rapid LC-MS workflows .
  • Data normalization : Express CoA levels relative to total protein content or cell count to mitigate dilution effects from rapid cell division .

Q. Methodological Troubleshooting

Q. What steps ensure reproducibility in CoA-related experiments, particularly in animal models?

  • Ethical standardization : Obtain ethics committee approval for animal protocols, specifying CoA supplementation doses and administration routes (e.g., intraperitoneal vs. oral) .
  • Dietary controls : Standardize chow composition (e.g., pantothenate content) to minimize variability in endogenous CoA synthesis .
  • Blinded analysis : Use third-party labs for LC-MS quantification to avoid observer bias .

Q. How can researchers mitigate cross-talk between CoA and analogous metabolites (e.g., acyl carrier protein) in assays?

  • Chromatographic separation : Optimize gradient elution protocols to resolve CoA from structurally similar thiols (e.g., glutathione) .
  • Enzymatic specificity : Validate antibodies or probes for CoA-specific detection (e.g., anti-CoA Western blot cross-reactivity tests) .
  • Negative controls : Include samples from CoA-deficient mutants to confirm signal specificity .

Q. Data Analysis & Interpretation

Q. What statistical methods are optimal for analyzing CoA’s dose-response effects in enzyme kinetics?

  • Nonlinear regression : Fit data to Michaelis-Menten models using software like GraphPad Prism, reporting KmK_m and VmaxV_{max} with 95% confidence intervals .
  • Error propagation : Use Monte Carlo simulations to account for uncertainty in substrate and CoA concentrations .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle CoA’s effects from confounding variables (e.g., pH, temperature) .

Q. How should researchers handle conflicting data on CoA’s antioxidant properties in aging studies?

  • Redox coupling assays : Measure CoA’s interaction with glutathione and thioredoxin systems using NADPH/NADH oxidation-reduction ratios .
  • Longitudinal designs : Track CoA levels and oxidative stress markers (e.g., 8-OHdG) in the same cohort over ≥5 years .
  • Publication bias assessment : Use funnel plots to evaluate whether small studies reporting null effects remain unpublished .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
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InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
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InChI Key

RGJOEKWQDUBAIZ-IBOSZNHHSA-N
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Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
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Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O
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Molecular Formula

C21H36N7O16P3S
Record name Coenzyme A
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Molecular Weight

767.5 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid
Record name Coenzyme A
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CAS No.

85-61-0
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